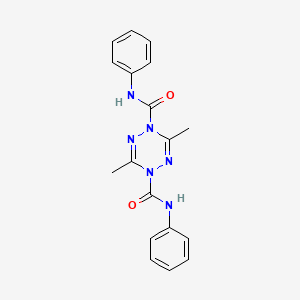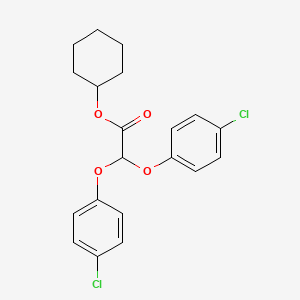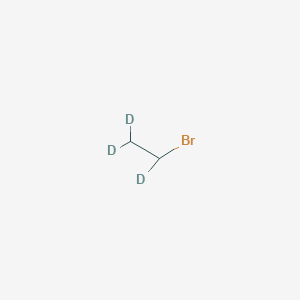
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide is a quaternary ammonium compound It is characterized by the presence of a pyrrolidinone ring, an ethoxyethyl chain, and a trimethylammonium group, with iodide as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide typically involves the following steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the synthesis of 2-oxo-1-pyrrolidine, which can be achieved through the cyclization of gamma-aminobutyric acid (GABA) under acidic conditions.
Ethoxylation: The pyrrolidinone intermediate is then reacted with ethylene oxide to introduce the ethoxyethyl chain. This reaction is typically carried out under basic conditions using a strong base such as sodium hydroxide.
Quaternization: The final step involves the quaternization of the ethoxylated pyrrolidinone with trimethylamine in the presence of methyl iodide. This reaction is usually conducted under reflux conditions to ensure complete quaternization.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrrolidinone ring to a pyrrolidine ring.
Substitution: The iodide ion can be substituted with other anions such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halide exchange reactions are often carried out using silver salts or other halide sources.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Pyrrolidine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Wissenschaftliche Forschungsanwendungen
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide has several applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the formulation of surfactants and detergents.
Wirkmechanismus
The mechanism of action of (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide involves its interaction with biological membranes. The quaternary ammonium group facilitates binding to negatively charged sites on the membrane, while the ethoxyethyl chain allows for insertion into the lipid bilayer. This interaction can alter membrane permeability and ion transport, making it useful in various biological and medical applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium chloride
- (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium bromide
- (2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium sulfate
Uniqueness
(2-(2-(2-Oxo-1-pyrrolidinyl)ethoxy)ethyl)trimethylammonium iodide is unique due to its specific iodide counterion, which can influence its solubility, reactivity, and interaction with biological systems compared to its chloride, bromide, and sulfate counterparts.
Eigenschaften
CAS-Nummer |
4075-89-2 |
|---|---|
Molekularformel |
C11H23IN2O2 |
Molekulargewicht |
342.22 g/mol |
IUPAC-Name |
trimethyl-[2-[2-(2-oxopyrrolidin-1-yl)ethoxy]ethyl]azanium;iodide |
InChI |
InChI=1S/C11H23N2O2.HI/c1-13(2,3)8-10-15-9-7-12-6-4-5-11(12)14;/h4-10H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
QGLYADFQVQXCLP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOCCN1CCCC1=O.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


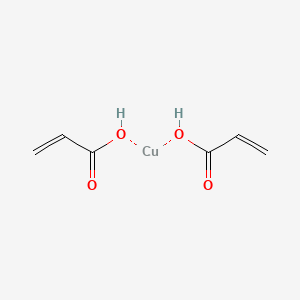
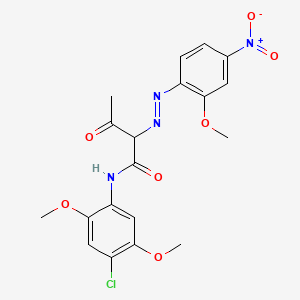
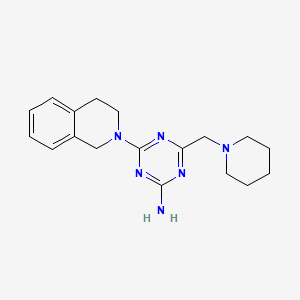
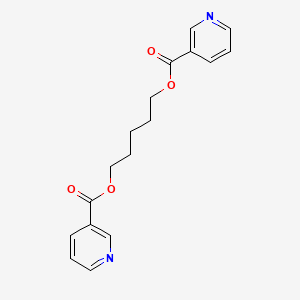
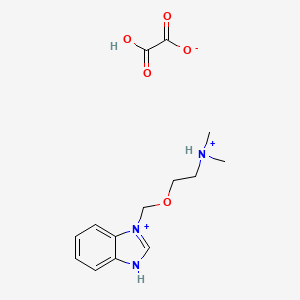
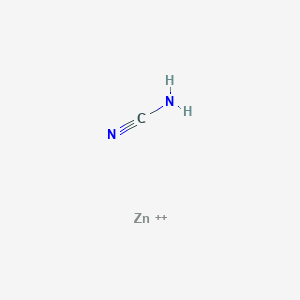
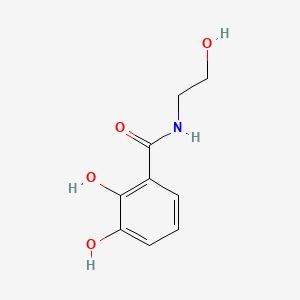

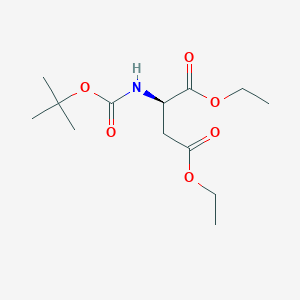
![6-[(2-Carboxyethyl)amino]hexanoic acid](/img/structure/B13746268.png)
